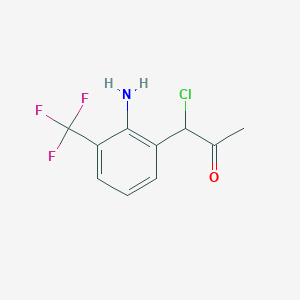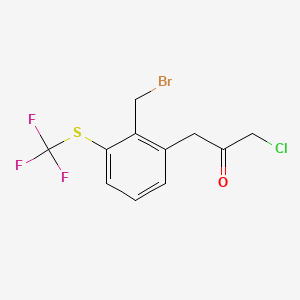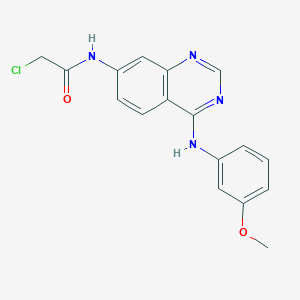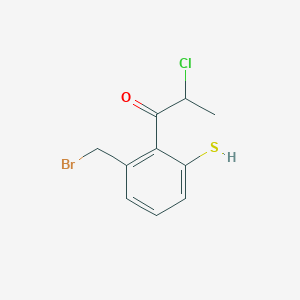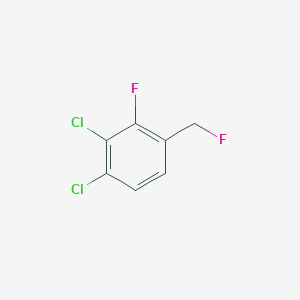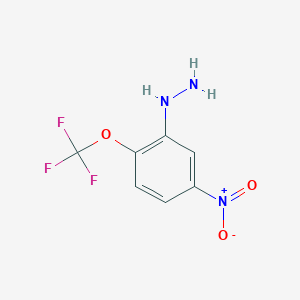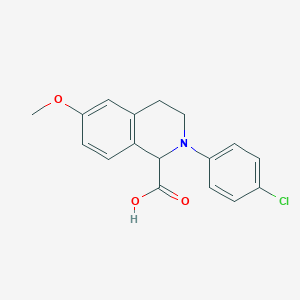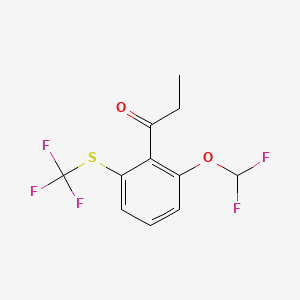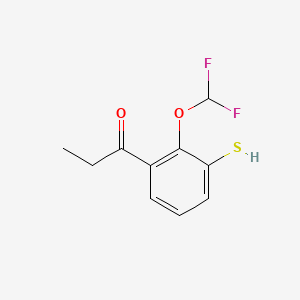![molecular formula C6H14NO4P B14065902 2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 101707-61-3](/img/structure/B14065902.png)
2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- is a complex organic compound with a unique structure that includes both amine and phosphorane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- typically involves the reaction of dimethylamine with a suitable phosphorane precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorane oxides, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog without the phosphorane group.
2-(Dimethylamino)ethanol: Contains a hydroxyl group instead of the phosphorane group.
Bis(2-(Dimethylamino)ethyl) ether: Contains two dimethylaminoethyl groups linked by an ether bond.
Uniqueness
Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- is unique due to the presence of the phosphorane group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
101707-61-3 |
|---|---|
Molecular Formula |
C6H14NO4P |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]ethanamine |
InChI |
InChI=1S/C6H14NO4P/c1-7(2)3-4-9-12(8)10-5-6-11-12/h3-6H2,1-2H3 |
InChI Key |
YJKIBRDMKHRECH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOP1(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


